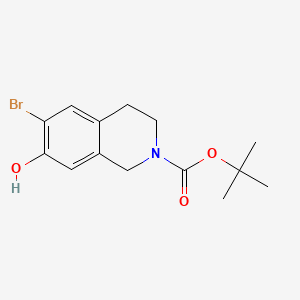
tert-Butyl 6-bromo-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a tert-butyl ester group attached to the isoquinoline core
Méthodes De Préparation
The synthesis of tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the desired position on the ring.
Esterification: The formation of the tert-butyl ester group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Hydroxylation may require the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . Esterification typically involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .
Analyse Des Réactions Chimiques
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the bromine atom would yield the corresponding hydrocarbon .
Applications De Recherche Scientifique
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism by which tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate:
tert-Butyl 7-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: This is a positional isomer with the bromine and hydroxyl groups at different positions, leading to different chemical and biological properties.
tert-Butyl 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: The methoxy group replaces the hydroxyl group, altering its reactivity and potential interactions with biological molecules.
The uniqueness of tert-butyl 6-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H18BrNO3 |
|---|---|
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
Clé InChI |
DUWKHTOGGASGMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















